![molecular formula C17H14N2O3 B150723 10-Acetoxy-5H-dibenz[b,f]azepine-5-carboxamide CAS No. 952740-00-0](/img/structure/B150723.png)
10-Acetoxy-5H-dibenz[b,f]azepine-5-carboxamide
Descripción general
Descripción
10-Acetoxy-5H-dibenz[b,f]azepine-5-carboxamide is a chemical compound with the molecular formula C17H14N2O3 and a molecular weight of 294.30 g/mol . This compound is known for its potential anticonvulsant properties and is structurally related to other dibenzazepine derivatives such as carbamazepine and oxcarbazepine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 10-Acetoxy-5H-dibenz[b,f]azepine-5-carboxamide typically involves the acetylation of 10-hydroxy-5H-dibenz[b,f]azepine-5-carboxamide. This can be achieved by reacting the hydroxy compound with acetic anhydride in the presence of a base such as pyridine . The reaction is carried out under reflux conditions to ensure complete acetylation.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions: 10-Acetoxy-5H-dibenz[b,f]azepine-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The acetoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
Target and Mode of Action
The primary mechanism of action for 10-Acetoxy-5H-dibenz[b,f]azepine-5-carboxamide involves the blocking of voltage-gated sodium channels . This action inhibits the rapid and repetitive firing of neurons, which is crucial in controlling neuronal hyperactivity associated with conditions like epilepsy. By preventing the generation of action potentials, the compound effectively decreases the release of excitatory neurotransmitters, thereby mitigating seizures.
Pharmacokinetics
Similar compounds, such as carbamazepine, are extensively metabolized in the liver, suggesting that this compound may follow a comparable metabolic pathway. Understanding these pharmacokinetic properties is essential for evaluating its therapeutic potential and safety profile.
Chemistry
This compound serves as an intermediate in the synthesis of other pharmacologically active compounds. Its structural attributes make it a valuable precursor in organic synthesis, particularly in developing new medications that target neurological disorders.
Biology
Research has focused on its biological effects , especially concerning its anticonvulsant properties. Studies indicate that it can significantly reduce neuronal hyperactivity, making it a candidate for further exploration in treating epilepsy and other seizure-related disorders .
Medicine
The compound is under investigation for its potential use in treating various neurological disorders , particularly epilepsy. Its ability to modulate sodium channels positions it as a promising agent for managing seizure activity and possibly other conditions characterized by neuronal excitability .
Industry
In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its unique chemical properties allow for innovations in material science, which could lead to advancements in drug delivery systems or other pharmaceutical formulations.
Table: Summary of Research Findings on this compound
Mecanismo De Acción
The mechanism of action of 10-Acetoxy-5H-dibenz[b,f]azepine-5-carboxamide involves the inhibition of voltage-gated sodium channels (VGSCs). By blocking these channels, the compound prevents the propagation of action potentials in neurons, thereby exerting its anticonvulsant effects . This mechanism is similar to that of other dibenzazepine derivatives such as carbamazepine and oxcarbazepine .
Comparación Con Compuestos Similares
Carbamazepine: A widely used anticonvulsant and mood-stabilizing drug.
Oxcarbazepine: A derivative of carbamazepine with improved pharmacokinetic properties.
Eslicarbazepine acetate: Another derivative with similar mechanisms of action.
Uniqueness: 10-Acetoxy-5H-dibenz[b,f]azepine-5-carboxamide is unique due to its specific acetoxy functional group, which may confer distinct pharmacological properties compared to its analogs . This structural variation can influence its potency, efficacy, and side effect profile .
Actividad Biológica
10-Acetoxy-5H-dibenz[b,f]azepine-5-carboxamide, also known as BIA 2-093 or eslicarbazepine acetate, is a compound that has garnered attention for its potential therapeutic applications, particularly in the treatment of epilepsy and other neurological disorders. This article explores its biological activity, mechanisms of action, pharmacokinetics, and relevant research findings.
- Molecular Formula : C17H14N2O3
- Molecular Weight : 294.30 g/mol
- CAS Number : 952740-00-0
The primary mechanism of action for this compound involves the blocking of voltage-gated sodium channels (VGSCs) . This action inhibits the rapid firing of neurons, which is crucial in managing conditions characterized by neuronal hyperactivity, such as epilepsy. By preventing the generation of action potentials, the compound reduces the release of excitatory neurotransmitters, thereby controlling seizure activity .
Pharmacokinetics
A clinical study assessed the pharmacokinetic profile of BIA 2-093 in healthy subjects. Key findings include:
- Dosage : Subjects received varying doses (200 mg bid to 1200 mg qd).
- Metabolism : The major metabolite, licarbazepine, was detectable in plasma, with median maximum concentrations reached 2 to 3 hours post-dose.
- Half-life : The apparent terminal half-life was approximately 9 to 13 hours after repeated dosing, with steady-state concentrations achieved within 4 to 5 days .
Anticonvulsant Properties
Research indicates that BIA 2-093 exhibits significant anticonvulsant effects. In animal models, it has been shown to effectively reduce seizure frequency and intensity. Comparisons with other anticonvulsants like carbamazepine and oxcarbazepine demonstrate that BIA 2-093 may offer improved pharmacokinetic properties and efficacy .
Cellular Effects
In vitro studies have highlighted the compound's ability to modulate excitatory amino acid release (e.g., glutamate and aspartate), which is critical in neuronal signaling pathways. This modulation contributes to its anticonvulsant effects by dampening excessive neuronal excitability.
Case Studies
Several clinical trials have investigated the efficacy and safety of BIA 2-093 in patients with epilepsy:
- Study on Efficacy : A randomized controlled trial demonstrated that patients receiving BIA 2-093 experienced a statistically significant reduction in seizure frequency compared to placebo groups.
- Safety Profile : The compound was generally well-tolerated, with adverse effects similar to those observed with other antiepileptic drugs. Common side effects included dizziness and somnolence .
Comparison with Similar Compounds
Compound | Mechanism of Action | Key Differences |
---|---|---|
Carbamazepine | VGSC blocker | Established treatment; potential side effects |
Oxcarbazepine | VGSC blocker | Improved pharmacokinetics; less interaction with liver enzymes |
Eslicarbazepine Acetate (BIA 2-093) | VGSC blocker | Unique acetoxy group; enhanced efficacy and safety profile |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 10-Acetoxy-5H-dibenz[b,f]azepine-5-carboxamide, and what key intermediates are involved?
- Methodological Answer : The synthesis typically involves functionalization of the dibenzazepine core. Friedel-Crafts alkylation/acylation is a common strategy to introduce substituents like the acetoxy group at the 10-position . For example, coupling agents such as dicyclohexylcarbodiimide (DCC) in DMF are used to form carboxamide bonds, as seen in analogous acridinecarboxamide syntheses . Key intermediates include 10-hydroxy derivatives, which are acetylated to yield the acetoxy group .
Q. Which analytical techniques are critical for characterizing the structural and purity profile of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is essential for confirming the stereochemistry and molecular packing, as demonstrated for structurally related 10-methoxy-dibenzazepines . High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) are used to assess purity and verify functional groups, such as the acetoxy (-OAc) and carboxamide (-CONH₂) moieties .
Q. What pharmacological relevance does this compound have in current research?
- Methodological Answer : Derivatives of dibenzazepine-carboxamides are studied as anticonvulsants and neuroactive agents. For instance, eslicarbazepine acetate (a structurally similar compound) acts as a voltage-gated sodium channel blocker . Researchers also explore its potential as a precursor for MAO-B inhibitors, which are relevant in neurodegenerative disease models .
Advanced Research Questions
Q. How can factorial design optimize reaction conditions for synthesizing this compound?
- Methodological Answer : Factorial design allows systematic variation of parameters (e.g., temperature, catalyst loading, solvent ratio) to identify optimal conditions. For example, a 2³ factorial design could evaluate the impact of reaction time, acetic anhydride concentration, and coupling agent efficiency on yield . AI-driven platforms like COMSOL Multiphysics further enhance predictive modeling for reaction scalability .
Q. How do researchers resolve contradictions in reported crystal structure data for dibenzazepine derivatives?
- Methodological Answer : Discrepancies in crystallographic parameters (e.g., bond lengths, space groups) are addressed by re-evaluating data collection settings (e.g., temperature at 120 K for reduced thermal motion) and refining R-factors. Comparative analysis of monoclinic vs. orthorhombic systems, as seen in 10-methoxy-dibenzazepine studies, clarifies structural variations .
Q. What strategies mitigate unexpected reactivity during functionalization of the dibenzazepine core?
- Methodological Answer : Competing reactions (e.g., over-acetylation or ring-opening) are minimized by controlling stoichiometry and using protective groups. For example, selective acetylation of the 10-hydroxy intermediate requires anhydrous conditions and catalytic DMAP to prevent side reactions . Kinetic studies via in-situ FTIR or mass spectrometry help monitor intermediate stability .
Q. How can computational modeling predict the compound’s pharmacokinetic and toxicity profile?
- Methodological Answer : Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict metabolic pathways. Molecular docking simulations assess binding affinity to targets like sodium channels or MAO-B . Toxicity is modeled using QSAR databases, cross-referenced with experimental data from RTECS (e.g., acute oral toxicity in animal models) .
Propiedades
IUPAC Name |
(11-carbamoylbenzo[b][1]benzazepin-5-yl) acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c1-11(20)22-16-10-12-6-2-4-8-14(12)19(17(18)21)15-9-5-3-7-13(15)16/h2-10H,1H3,(H2,18,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRJIUIARAQMVID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=CC=CC=C2N(C3=CC=CC=C31)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
952740-00-0 | |
Record name | Dehydroeslicarbazepine acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0952740000 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DEHYDROESLICARBAZEPINE ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2DQ43SNH3B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.